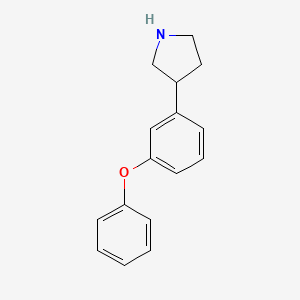
1-(2-氯-5-氟嘧啶-4-基)氮杂环庚烷
描述
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane is a chemical compound with the molecular formula C10H13ClFN3 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with chlorine and fluorine atoms
科学研究应用
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
Similar compounds have shown activity against the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Mode of Action
It’s known that 5-fluoro-2-amino pyrimidines can react with various amines in the presence of k2co3, via c-n bond-forming reaction . This suggests that 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been found to inhibit the jak/stat pathway , which plays a crucial role in cell proliferation, differentiation, cell migration and apoptosis.
Result of Action
The inhibition of the jak/stat pathway by related compounds suggests potential effects on cell proliferation, differentiation, cell migration and apoptosis .
准备方法
The synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane typically involves the reaction of 2-chloro-5-fluoropyrimidine with azepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the C-N bond formation . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
化学反应分析
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Common reagents used in these reactions include bases like potassium carbonate and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane can be compared with other similar compounds, such as:
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane.
1-(2-Chloro-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine: Another derivative with similar structural features.
4-Chloro-5-fluoropyrimidine: A related compound with different substitution patterns.
The uniqueness of 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane lies in its specific substitution pattern and the presence of the azepane ring, which imparts distinct chemical and biological properties.
Conclusion
1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with different molecular targets, making it a valuable subject of research in chemistry, biology, and medicine.
属性
IUPAC Name |
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-10-13-7-8(12)9(14-10)15-5-3-1-2-4-6-15/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIIYIYZHXQQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2S,4S)-4-[(2-methoxyacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426400.png)
![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)

![2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426403.png)
![Ethyl[1-(4-fluorophenyl)-3-methylbutan-2-yl]amine](/img/structure/B1426405.png)


![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)
![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)
![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
